![molecular formula C23H34N2O4Sn2 B14313554 N~1~,N~3~-Bis(2-{[(trimethylstannyl)oxy]carbonyl}phenyl)propane-1,3-diamine CAS No. 110301-95-6](/img/structure/B14313554.png)
N~1~,N~3~-Bis(2-{[(trimethylstannyl)oxy]carbonyl}phenyl)propane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~3~-Bis(2-{[(trimethylstannyl)oxy]carbonyl}phenyl)propane-1,3-diamine is a chemical compound known for its unique structure and properties. This compound features two trimethylstannyl groups attached to a propane-1,3-diamine backbone through a phenyl ring. The presence of the trimethylstannyl groups imparts distinct chemical reactivity, making it a valuable compound in various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Bis(2-{[(trimethylstannyl)oxy]carbonyl}phenyl)propane-1,3-diamine typically involves the reaction of propane-1,3-diamine with 2-{[(trimethylstannyl)oxy]carbonyl}phenyl derivatives. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out under an inert atmosphere to prevent oxidation of the stannyl groups. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reaction time. Purification of the final product is achieved through techniques such as column chromatography or recrystallization to obtain a high-purity compound suitable for further applications.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~3~-Bis(2-{[(trimethylstannyl)oxy]carbonyl}phenyl)propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The stannyl groups can be oxidized to form corresponding stannic derivatives.
Reduction: The compound can be reduced to remove the stannyl groups, yielding the corresponding phenyl derivatives.
Substitution: The stannyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as halides for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the compound.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the stannyl groups yields stannic derivatives, while reduction results in the formation of phenyl derivatives.
Applications De Recherche Scientifique
N~1~,N~3~-Bis(2-{[(trimethylstannyl)oxy]carbonyl}phenyl)propane-1,3-diamine has a wide range of applications in scientific research, including:
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Explored for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N1,N~3~-Bis(2-{[(trimethylstannyl)oxy]carbonyl}phenyl)propane-1,3-diamine involves the interaction of the stannyl groups with various molecular targets. The stannyl groups can form stable complexes with metal ions, facilitating their transport and delivery. Additionally, the compound can undergo nucleophilic substitution reactions, allowing it to modify other molecules and exert its effects through these modifications.
Comparaison Avec Des Composés Similaires
Similar Compounds
N~1~,N~3~-Bis(2-{[(trimethylsilyl)oxy]carbonyl}phenyl)propane-1,3-diamine: Similar structure but with trimethylsilyl groups instead of trimethylstannyl groups.
N~1~,N~3~-Bis(2-{[(trimethylgermyl)oxy]carbonyl}phenyl)propane-1,3-diamine: Contains trimethylgermyl groups instead of trimethylstannyl groups.
Uniqueness
N~1~,N~3~-Bis(2-{[(trimethylstannyl)oxy]carbonyl}phenyl)propane-1,3-diamine is unique due to the presence of trimethylstannyl groups, which impart distinct chemical reactivity and stability. This makes it particularly valuable in applications where the formation of stable complexes and specific reactivity are required.
Propriétés
Numéro CAS |
110301-95-6 |
|---|---|
Formule moléculaire |
C23H34N2O4Sn2 |
Poids moléculaire |
639.9 g/mol |
Nom IUPAC |
trimethylstannyl 2-[3-(2-trimethylstannyloxycarbonylanilino)propylamino]benzoate |
InChI |
InChI=1S/C17H18N2O4.6CH3.2Sn/c20-16(21)12-6-1-3-8-14(12)18-10-5-11-19-15-9-4-2-7-13(15)17(22)23;;;;;;;;/h1-4,6-9,18-19H,5,10-11H2,(H,20,21)(H,22,23);6*1H3;;/q;;;;;;;2*+1/p-2 |
Clé InChI |
WNFRQIZLNLQELW-UHFFFAOYSA-L |
SMILES canonique |
C[Sn](C)(C)OC(=O)C1=CC=CC=C1NCCCNC2=CC=CC=C2C(=O)O[Sn](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


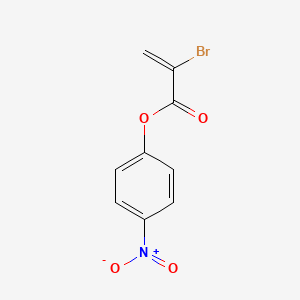
![2-[(4-Aminoquinolin-3-yl)amino]-1-oxo-1,7-dihydro-6H-1lambda~5~-purin-6-one](/img/structure/B14313482.png)
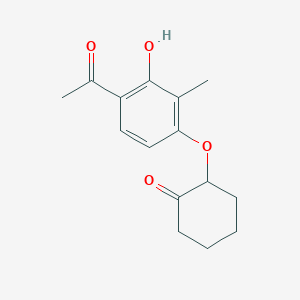
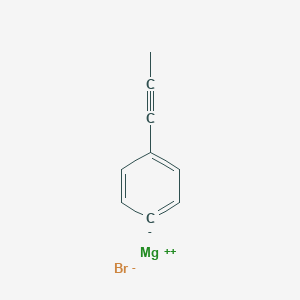
![6-Iododecahydro-1H-benzo[7]annulen-2-ol](/img/structure/B14313490.png)
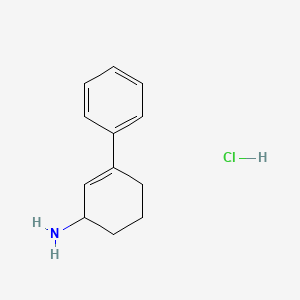
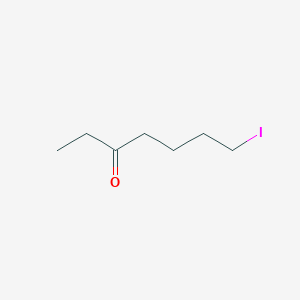
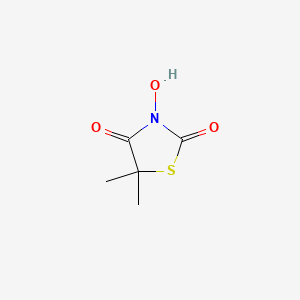
![3-[(Z)-C-(hydroxymethyl)-N-(2-methylanilino)carbonimidoyl]-1H-quinoxalin-2-one](/img/structure/B14313516.png)
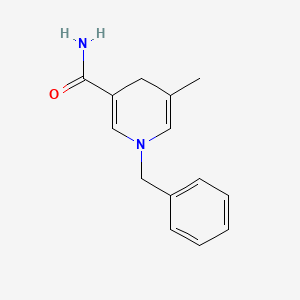
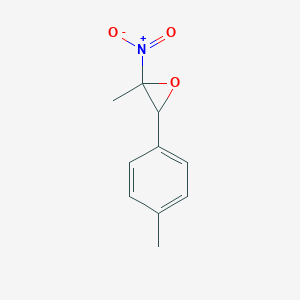
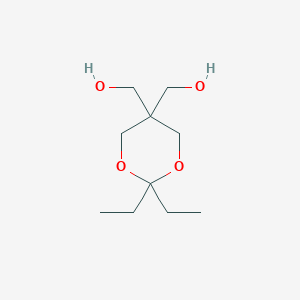
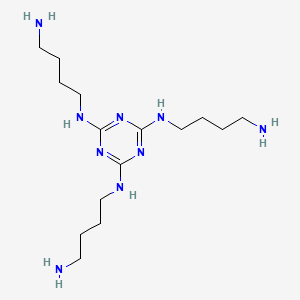
![5-Nitro-1-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)sulfanyl]-1H-benzimidazole](/img/structure/B14313549.png)
